6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused heterocyclic class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are renowned for their broad-spectrum pharmacological activities . The core structure consists of a triazole ring fused with a thiadiazole ring, forming a planar bicyclic system. At position 6, the compound features an (E)-configured 2-chlorophenyl ethenyl group, while position 3 is substituted with a 2-methylfuran-3-yl moiety. These substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWWWLUMWBXIBY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 2-chlorostyryl bromide, through the bromination of 2-chlorostyrene. This intermediate is then subjected to a coupling reaction with 2-methylfuran-3-carboxaldehyde in the presence of a base, such as potassium carbonate, to form the corresponding styryl derivative.
The next step involves the cyclization of the styryl derivative with thiosemicarbazide under acidic conditions to form the triazolothiadiazole core. The final product is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-thiadiazole scaffold undergoes nucleophilic substitution at sulfur or nitrogen centers. Key reactions include:
-
Reaction with Hydrazine Derivatives :
Interaction with hydrazine hydrate in ethanol under reflux yields hydrazine carbothioamide intermediates, which cyclize in acidic conditions to form fused heterocycles (e.g., triazolo-thiadiazines) .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol, reflux | Hydrazine carbothioamide intermediate | 70–85% | |
| H₂SO₄, 0–5°C, stirring | Cyclized triazolo-thiadiazole derivatives | 68–73% |
-
Halogenation :
The 2-chlorophenyl group participates in halogen exchange reactions. For example, treatment with PCl₅ in dry dichloromethane replaces the chlorine atom with other halogens (e.g., Br, I) .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems:
-
Condensation with Carboxylic Acids :
Reacting with substituted benzoic acids (e.g., 4-chlorobenzoic acid) in POCl₃ forms triazolo-thiadiazole derivatives fused with aromatic rings .
| Substituted Acid | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzoic acid | 6-(4-Chlorophenyl)triazolo-thiadiazole | 4–6 h | 71–79% | |
| Phenoxyacetic acid | Triazolo-thiadiazole with phenoxy moiety | 3–5 h | 70–80% |
-
Formation of Thiadiazines :
Treatment with phenacyl bromides in acetonitrile produces 7H-triazolo-thiadiazines via ring expansion .
Electrophilic Aromatic Substitution
The 2-methylfuran-3-yl group undergoes electrophilic substitution:
-
Nitration and Sulfonation :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the furan ring’s α-position, while sulfonation with fuming H₂SO₄ adds sulfonic acid groups .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2-methylfuran derivative | 65% | |
| Sulfonation | Fuming H₂SO₄, 50°C | 5-Sulfo-2-methylfuran derivative | 58% |
Oxidation and Reduction
-
Oxidation of the Ethenyl Group :
The (E)-ethenyl linker is oxidized by KMnO₄ in acidic medium to a carboxylic acid, forming 6-(2-chlorophenylcarboxy)-substituted derivatives. -
Reduction of Thiadiazole Ring :
Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling :
The 2-chlorophenyl group reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl systems .
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(Biphenyl)triazolo-thiadiazole | 82% |
Mechanistic Insights
-
Cyclization Pathways :
Cyclization often proceeds via intermediate thiohydrazonates or nitrilimines, confirmed by trapping experiments . -
Steric and Electronic Effects :
The 2-methylfuran group sterically hinders reactions at the triazole ring, while the 2-chlorophenyl moiety directs electrophilic substitution meta to the chlorine .
Scientific Research Applications
The compound 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agricultural science, and material science.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Research has indicated that triazolo-thiadiazoles exhibit significant pharmacological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases.
Agricultural Science
In agricultural research, compounds like this compound are being explored for their potential as:
- Pesticides : The compound's ability to interact with biological systems makes it a candidate for developing novel pesticides that can target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Preliminary studies indicate that this compound may influence plant growth and development processes, which could enhance crop yields.
Material Science
In material science, this compound's unique electronic properties are being investigated for:
- Organic Electronics : Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable charge transport characteristics.
- Sensors : The compound may be utilized in the development of chemical sensors owing to its ability to undergo specific chemical reactions that can be detected.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazolo-thiadiazoles exhibit potent anticancer activity against human breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways. The findings suggest that further structural modifications could enhance efficacy and selectivity against cancer cells.
Case Study 2: Antimicrobial Efficacy
Research conducted on various triazolo-thiadiazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the chlorophenyl group could improve antibacterial properties.
Case Study 3: Agricultural Applications
Field trials assessing the efficacy of triazolo-thiadiazole-based pesticides showed promising results in controlling pest populations while maintaining beneficial insect populations. This dual action indicates potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-inflammatory Activity
- Compound 3b (6-(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolo-thiadiazole): This analog demonstrated potent anti-inflammatory activity (75% inhibition at 50 mg/kg) with reduced ulcerogenicity compared to naproxen . However, the bulkier naphthoxy group at position 3 may enhance lipophilicity and tissue penetration compared to the target’s methylfuran substituent.
- Compound 3c (6-(2,4-dichlorophenyl)-triazolo-thiadiazole): The addition of a second chlorine atom improved anti-inflammatory efficacy (82% inhibition) but increased hepatotoxicity risks . This highlights the delicate balance between halogenation and safety.
Anticancer and Antibacterial Activity
- Compound 3g (6-substituted biphenyl-triazolo-thiadiazole): Exhibited 68% growth inhibition against MCF-7 breast cancer cells and notable antibacterial activity (MIC = 12.5 µg/mL against S. aureus) . The biphenyl group’s extended conjugation may enhance DNA intercalation, whereas the target compound’s ethenyl linker could modulate binding kinetics.
Antimicrobial Activity
- 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo-thiadiazole : The ethyl and ibuprofen-derived substituents conferred antimicrobial properties, attributed to the planar triazolothiadiazole core facilitating target enzyme interactions . The target compound’s methylfuran group may similarly enhance solubility for improved bioavailability.
Structural and Electronic Comparisons
Substituent Configuration
- Chlorophenyl vs. Pyridinyl/Methoxyphenyl : Compounds with electron-withdrawing groups (e.g., 2-chlorophenyl in the target) often show enhanced activity over electron-donating groups (e.g., methoxyphenyl in 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole ). The chlorine atom’s electronegativity may stabilize charge-transfer interactions in biological targets.
- Ethenyl Linker vs.
Crystallographic Insights
- The planar triazolothiadiazole core (max. deviation = 0.022 Å) in analogs like 3-ethyl-6-pyridinyl-triazolo-thiadiazole facilitates π-π stacking and hydrogen bonding with biological targets . The target compound’s substituents may slightly distort planarity but retain critical interactions.
Data Table: Key Analog Compounds and Activities
Biological Activity
The compound 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 890598-08-0) is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of triazolo-thiadiazoles typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of 2-chlorobenzaldehyde with furan derivatives in the presence of appropriate catalysts. The structural integrity and purity of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Properties
Research indicates that compounds within the triazolo-thiadiazole class exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with nucleic acid metabolism .
Anticancer Activity
The mercapto-substituted triazoles have been noted for their potential in cancer chemoprevention and therapy. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress induction and modulation of apoptotic pathways .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory effects of triazolo-thiadiazoles. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range. |
| Study 2 | Reported promising anticancer activity against human breast cancer cells (MCF-7), showing a reduction in cell viability by over 50% at concentrations of 10 µM. |
| Study 3 | Investigated anti-inflammatory properties in a murine model, showing a decrease in paw edema by 40% after treatment with a derivative of this compound. |
Mechanistic Insights
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes.
- Receptor Modulation : Potential modulation of specific receptors involved in pain and inflammation pathways has been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
